molecular formula C14H18F2N2O3 B5822260 N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE

N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE

Cat. No.: B5822260
M. Wt: 300.30 g/mol
InChI Key: JJZVNGJLJUCXPD-LICLKQGHSA-N
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Description

N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE: is a complex organic compound characterized by its unique structure, which includes a difluoromethoxy group, an ethoxy group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to condensation reactions. Common reagents used in these reactions include aldehydes, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are carefully controlled. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness: N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3/c1-2-20-13-9-11(3-4-12(13)21-14(15)16)10-17-18-5-7-19-8-6-18/h3-4,9-10,14H,2,5-8H2,1H3/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZVNGJLJUCXPD-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2CCOCC2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2CCOCC2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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